Lamivudine is a synthetic nucleoside analogue that exhibits potent antiviral activity against hepatitis B virus (HBV) and HIV-1. [] It functions as a cytidine analogue that acts as a chain terminator during viral DNA synthesis. [, ] Its primary role in scientific research revolves around its use in investigating viral replication mechanisms, developing antiviral therapies, and studying viral resistance.
Lamivudine, specifically its active triphosphate form, acts as a competitive inhibitor of both HBV polymerase and HIV reverse transcriptase. [, ] It mimics the natural substrate deoxycytidine triphosphate and incorporates into the growing viral DNA chain, causing chain termination due to the lack of a 3'-hydroxyl group. [, ]
a. Investigating Viral Replication Mechanisms: Lamivudine serves as a valuable tool for elucidating the intricacies of viral replication. By inhibiting specific viral enzymes like HBV polymerase and HIV reverse transcriptase, researchers gain insights into the molecular mechanisms governing viral DNA synthesis. [, ]
b. Developing Antiviral Therapies: Lamivudine's success as an antiviral agent for HBV and HIV has paved the way for the development of other nucleoside analogues targeting viral polymerases and reverse transcriptases. [] This has significantly improved treatment options for these viral infections.
c. Studying Viral Resistance: The emergence of lamivudine-resistant HBV and HIV strains highlights the dynamic nature of viral evolution. [, , , ] Analyzing these resistant strains has been crucial in understanding the mechanisms of viral adaptation and developing strategies to overcome drug resistance, including combination therapies and next-generation antiviral agents. [, , ]
d. Blocking Vertical Transmission of HBV: Studies have demonstrated Lamivudine's efficacy in combination with hepatitis B vaccine in preventing mother-to-child transmission of HBV. [] This highlights its potential in reducing the global burden of chronic HBV infection.
e. Treatment of HBV After Liver Transplantation: Lamivudine has shown promise in preventing HBV reactivation following liver transplantation, particularly in combination with hepatitis B immunoglobulin (HBIG). [, ] This has been crucial in improving long-term outcomes for liver transplant recipients.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7